N-phenyl-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide
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Overview
Description
N-phenyl-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide, also known as PPSA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PPSA is a member of the pyridazinone family of compounds that have been shown to possess a wide range of biological activities.
Scientific Research Applications
Cytotoxic Activity
The compound has been tested for its cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231 . This suggests that it could potentially be used in the development of new treatments for certain types of cancer.
Anti-tubercular Activity
The compound has been evaluated for its anti-tubercular activity against Mycobacterium tuberculosis H37Ra . This indicates that it could be used in the development of new anti-tubercular drugs.
Herbicidal Activity
Although the specific details are not available, there is research suggesting that the compound may have herbicidal activity . This could mean that it has potential uses in agriculture, particularly in the control of unwanted plants or weeds.
Anti-fibrosis Activity
The compound has shown promising results in the treatment of fibrosis . This suggests that it could be used in the development of new treatments for diseases characterized by fibrosis, such as pulmonary fibrosis or liver cirrhosis.
Antifungal Activity
Compounds bearing similar structures have demonstrated antifungal properties . This suggests that “N-phenyl-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide” could potentially be used in the development of new antifungal medications.
Antibacterial Activity
Similarly, compounds bearing similar structures have shown antibacterial properties . This indicates that “N-phenyl-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide” could potentially be used in the development of new antibacterial drugs.
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s worth noting that similar compounds have shown significant activity against mycobacterium tuberculosis h37ra . The molecular interactions of these compounds in docking studies reveal their suitability for further development .
Biochemical Pathways
It’s known that similar compounds have shown significant anti-tubercular activity , suggesting that they may affect the biochemical pathways related to the survival and replication of Mycobacterium tuberculosis.
Pharmacokinetics
The cytotoxicity of similar compounds on hek-293 (human embryonic kidney) cells has been evaluated, and the results indicate that the compounds are non-toxic to human cells .
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , suggesting that they may have a bactericidal effect on this strain of bacteria.
Action Environment
The development of single crystals for similar compounds suggests that their stability and efficacy may be influenced by factors such as temperature, humidity, and light .
properties
IUPAC Name |
N-phenyl-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS/c22-16(19-14-6-2-1-3-7-14)12-23-17-9-8-15(20-21-17)13-5-4-10-18-11-13/h1-11H,12H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXRGSFVPUJSNMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenyl-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide |
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